

In-Depth Technical Guide to the Spectroscopic Data of Euojaponine D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Euojaponine D**, a sesquiterpene alkaloid isolated from Euonymus japonica. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.

Chemical Structure and Properties

Euojaponine D is a complex sesquiterpene alkaloid belonging to the dihydro-β-agarofuran class. Its chemical formula is C41H47NO17, with a molecular weight of 825.81 g/mol . The structure is characterized by a highly oxygenated sesquiterpene core, esterified with acetic acid, benzoic acid, and a nicotinoyl (pyridine-3-carbonyl) moiety, which is characteristic of many alkaloids from the Euonymus genus.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Euojaponine D**. This data is crucial for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy







NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data for **Euojaponine D** provide a complete picture of the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for **Euojaponine D** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.48	d	3.7
2	5.25	dd	3.7, 2.0
3	2.68	d	2.0
4	1.65	S	
5	6.10	S	
6	4.98	d	3.1
7	5.62	d	3.1
8	5.55	S	
9	6.32	S	
11	1.45	S	
12	1.28	S	
14	0.95	S	
15	4.45	d	12.0
15'	4.25	d	12.0
Nicotinoyl H-2'	9.22	d	2.0
Nicotinoyl H-4'	8.80	dd	5.0, 2.0
Nicotinoyl H-5'	7.45	dd	8.0, 5.0
Nicotinoyl H-6'	8.35	d	8.0
Benzoyl H-2", 6"	8.05	d	7.5
Benzoyl H-3", 5"	7.48	t	7.5
Benzoyl H-4"	7.62	t	7.5

| Acetyl CH $_3$ | 2.15, 2.10, 2.05, 1.80 | s | |



Table 2: ¹³C NMR Spectroscopic Data for **Euojaponine D** (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	71.8
2	70.5
3	49.8
4	83.5
5	92.1
6	78.9
7	72.3
8	77.5
9	75.4
10	62.3
11	29.7
12	22.8
13	45.6
14	17.2
15	63.5
Nicotinoyl C-1'	129.8
Nicotinoyl C-2'	153.5
Nicotinoyl C-3'	125.4
Nicotinoyl C-4'	137.5
Nicotinoyl C-5'	123.8
Nicotinoyl C-6'	150.9
Nicotinoyl C=O	164.5
Benzoyl C-1"	129.5



Position	Chemical Shift (δ, ppm)	
Benzoyl C-2", 6"	130.0	
Benzoyl C-3", 5"	128.8	
Benzoyl C-4"	133.8	
Benzoyl C=O	165.2	
Acetyl C=O	170.5, 170.2, 169.8, 169.5	

| Acetyl CH₃ | 21.2, 21.0, 20.9, 20.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Euojaponine D** shows characteristic absorption bands for its ester and aromatic functionalities.

Table 3: Infrared (IR) Spectroscopic Data for Euojaponine D

Wavenumber (cm ^{−1})	Interpretation	
1750	C=O stretching (ester)	
1730	C=O stretching (ester)	
1600, 1580, 1450	C=C stretching (aromatic rings)	

| 1240 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for Euojaponine D

Technique Ion m/z



| FAB-MS | [M+H]+ | 826.2900 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides an overview of the methodologies typically employed for the isolation and characterization of natural products like **Euojaponine D**.

Isolation of Euojaponine D

- Extraction: The dried and powdered root bark of Euonymus japonica is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The alkaloid fraction is typically found in the chloroform or ethyl acetate layer after basification.
- Chromatography: The alkaloid-rich fraction is subjected to a series of chromatographic separations.
 - Silica Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol.
 - Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC.
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure
 Euojaponine D is performed using reversed-phase HPLC.

Spectroscopic Analysis

 NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

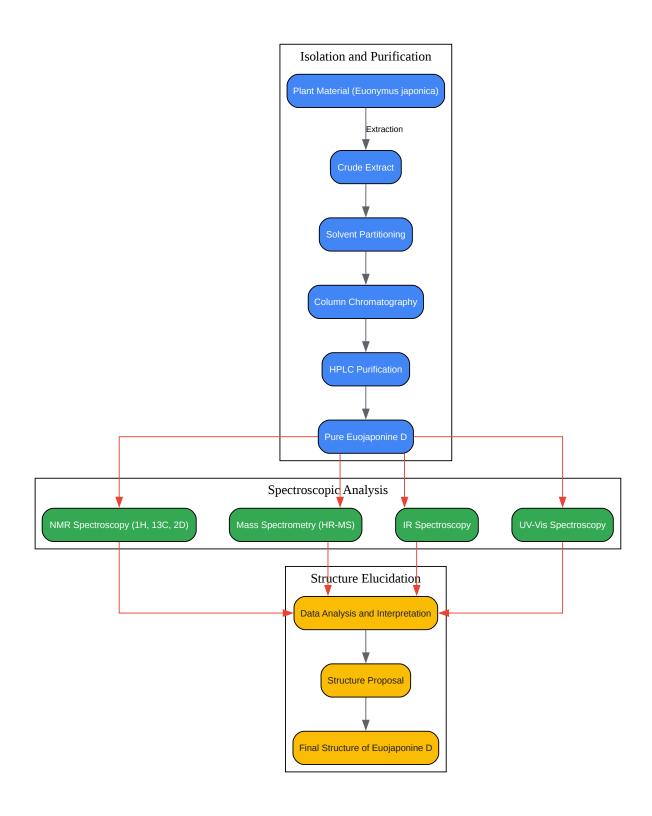


- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr) pellet.
- Mass Spectrometry: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Euojaponine D**.





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Caption: Workflow for the isolation and structural elucidation of **Euojaponine D**.



This guide provides foundational spectroscopic information for **Euojaponine D**. For more indepth analysis and comparison, researchers are encouraged to consult the primary literature on the isolation and characterization of this and related compounds.

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